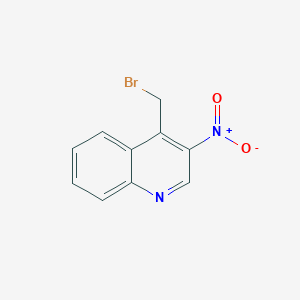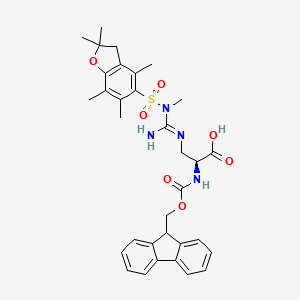![molecular formula C22H32N2O2 B13148494 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by its unique structure, which includes a pyrroloindole core with hexyl groups attached at the 1 and 5 positions. The presence of these hexyl groups imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl-substituted anilines with maleic anhydride, followed by cyclization to form the pyrroloindole core. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrroloindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydropyrrolo[2,3-f]indole-2,3,6,7-tetrone: Another indole derivative with a similar core structure but different functional groups.
2,3-Dihydro-1H-pyrrolo[1,2-a]indoles: Compounds with a similar indole core but different substitution patterns.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C22H32N2O2 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,5-dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-11-23-19-13-18-16-22(26)24(12-10-8-6-4-2)20(18)14-17(19)15-21(23)25/h13-14H,3-12,15-16H2,1-2H3 |
Clave InChI |
FNBLLAQFBRXLJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=O)CC2=CC3=C(CC(=O)N3CCCCCC)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)

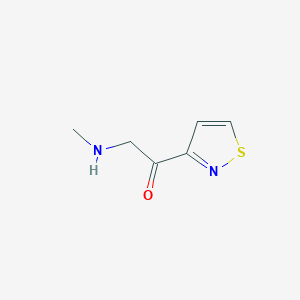
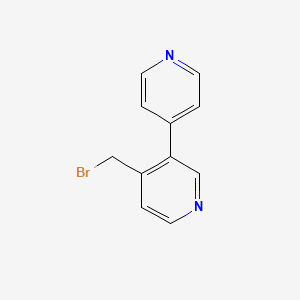
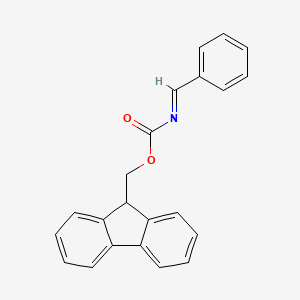
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)


